An In-depth Technical Guide to 1-Stearoyl-rac-glycerol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 1-Stearoyl-rac-glycerol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-rac-glycerol, a monoacylglycerol also known as monostearin (B1671896), is a pivotal molecule in various biological and pharmaceutical contexts.[1] Comprising a glycerol (B35011) backbone esterified with stearic acid at the rac-1 position, this compound is not only a key intermediate in lipid metabolism but also a significant player in cellular signaling pathways.[1][2] Its amphiphilic nature lends it valuable properties as an emulsifier and stabilizer, leading to its widespread use in the food, cosmetic, and pharmaceutical industries. In the realm of drug delivery, 1-Stearoyl-rac-glycerol is increasingly utilized in the formulation of sophisticated nano-carrier systems, such as solid lipid nanoparticles (SLNs) and transfersomes, to enhance the bioavailability and targeted delivery of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological significance of 1-Stearoyl-rac-glycerol, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
1-Stearoyl-rac-glycerol is a racemic mixture of 1-stearoyl-sn-glycerol (B134734) and 3-stearoyl-sn-glycerol. The presence of the long, saturated stearoyl chain and the polar glycerol head confers its characteristic amphiphilic properties.
Chemical Structure:
-
IUPAC Name: (RS)-2,3-dihydroxypropyl octadecanoate[5]
-
Synonyms: 1-Monostearin, Glyceryl monostearate, α-Monostearin[1][6]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Appearance | White or yellowish waxy solid | [7] |
| Melting Point | 56-59 °C | [7] |
| Solubility | Soluble in hot organic solvents (e.g., ethanol (B145695), benzene, acetone), mineral oil, and fatty oils. Insoluble in cold water but can be dispersed in hot water. | [7] |
| HLB Value | 3.8 | [7] |
Biological Significance and Signaling Pathways
1-Stearoyl-rac-glycerol is a member of the monoacylglycerol (MAG) class of lipids, which are crucial signaling molecules.[8] MAGs are primarily generated through the hydrolysis of triglycerides by lipoprotein lipase (B570770) and hormone-sensitive lipase.[9] The intracellular levels of MAGs are regulated by monoacylglycerol lipase (MGL), which hydrolyzes them into free fatty acids and glycerol.[8][9]
This metabolic pathway is intricately linked to the endocannabinoid system, as MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[8][9] By modulating the activity of MGL, the levels of various MAGs, including 1-Stearoyl-rac-glycerol, can influence endocannabinoid signaling, which plays a role in neurotransmission, inflammation, and pain perception.[1][8]
Below is a diagram illustrating the central role of monoacylglycerol lipase in lipid metabolism and its intersection with the endocannabinoid signaling pathway.
Experimental Protocols
Synthesis of 1-Stearoyl-rac-glycerol
Enzymatic Synthesis (Representative Protocol)
This method utilizes the specificity of lipases for a milder and more selective synthesis.[5][6]
-
Reaction Setup: In a round-bottom flask, combine stearic acid and glycerol in a 1:3 molar ratio.[5] Add a suitable organic solvent, such as acetone (B3395972), to dissolve the substrates.[1]
-
Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), at a concentration of 5-10% (w/w) of the stearic acid.[1][5]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically around 60°C, for 8-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by simple filtration and potentially reused.[6]
-
Product Isolation: The solvent is removed under reduced pressure. The resulting crude product will contain monostearin, along with unreacted starting materials and some di- and triglycerides.[1]
Chemical Synthesis (Representative Protocol)
This traditional method involves direct esterification.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a nitrogen inlet, add stearic acid and glycerol, typically in a 1:1.2 to 1:1.3 molar ratio.[10]
-
Catalyst Addition: Introduce an acidic or basic catalyst, such as sodium hydroxide (B78521) (0.2% w/w).[10][11]
-
Reaction Conditions: Heat the mixture to 180-250°C under a nitrogen atmosphere with continuous stirring for 2-7 hours.[10]
-
Neutralization and Washing: After the reaction, cool the mixture and neutralize the catalyst. The product is then washed with hot water to remove excess glycerol and catalyst.[10]
-
Product Isolation: The final product, a mixture of mono-, di-, and triglycerides, is obtained after drying.[10]
Purification of 1-Stearoyl-rac-glycerol
Recrystallization (Representative Protocol)
This is a common method for purifying solid compounds.[12][13]
-
Solvent Selection: Choose a solvent or solvent system in which 1-Stearoyl-rac-glycerol is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of n-hexane and ethanol can be effective.[6][14]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Flash Chromatography (Representative Protocol)
This technique provides a more rapid and efficient separation.[15]
-
Stationary Phase: Pack a column with silica (B1680970) gel.
-
Mobile Phase: Use a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or ethyl acetate) to elute the components.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 1-Stearoyl-rac-glycerol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analysis of 1-Stearoyl-rac-glycerol
Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][16]
-
Derivatization: As monoacylglycerols are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the TMS-derivatized 1-Stearoyl-rac-glycerol (e.g., m/z 50-600).
-
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the stearoyl chain (a large multiplet in the aliphatic region), the glycerol backbone (multiplets in the 3.5-4.5 ppm range), and the hydroxyl groups (which may be broad and exchangeable).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the glycerol backbone (in the 60-75 ppm range), and the carbons of the stearoyl chain (in the 14-35 ppm range).[17]
Applications in Drug Delivery
The amphiphilic nature and biocompatibility of 1-Stearoyl-rac-glycerol make it an excellent excipient for advanced drug delivery systems.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. 1-Stearoyl-rac-glycerol can serve as the solid lipid matrix to encapsulate lipophilic drugs, enhancing their stability and controlling their release.[18][19]
Transfersomes
Transfersomes are ultra-deformable vesicles that can squeeze through the narrow pores of the skin, making them ideal for transdermal drug delivery. 1-Stearoyl-rac-glycerol can be incorporated into the lipid bilayer of transfersomes to modulate their properties.[3][20]
Below is a workflow diagram for the preparation of solid lipid nanoparticles using a high-pressure homogenization technique.
Conclusion
1-Stearoyl-rac-glycerol is a multifaceted molecule with significant implications in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and properties, coupled with its role in cellular signaling and its utility as a pharmaceutical excipient, make it a subject of ongoing interest. This technical guide has provided a detailed overview of its key characteristics and methodologies for its study and application, offering a valuable resource for researchers and professionals in the field. A thorough understanding of this compound will undoubtedly contribute to advancements in lipidomics, cell biology, and the development of novel drug delivery systems.
References
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- 4. diglib.tugraz.at [diglib.tugraz.at]
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- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 17. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
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